7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Overview
Description
7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a chemical compound with the CAS Number: 116757-66-5 . It has a molecular weight of 194.19 and its IUPAC name is this compound . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O4/c1-12-8-5-10-9 (4-7 (8)6-11)13-2-3-14-10/h4-6H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 194.19 .Scientific Research Applications
Synthetic Routes and Medicinal Chemistry
- Synthesis for Medicinal Applications: The compound has been utilized in the synthesis of pyridyl analogues, which are key intermediates in antibacterial medicinal chemistry programs (Barfoot et al., 2010).
Chemical Structure and Crystallization
- Crystallization Studies: It has been involved in reactions leading to specific crystalline structures, contributing to the understanding of chemical crystallography (Arderne, Fotsing, & Ndinteh, 2021).
Natural Product Synthesis and Biological Evaluation
- Natural Product Derivatives and Antibacterial Activity: The compound has been used in the synthesis of derivatives of natural products, with some showing moderate antibacterial activity against specific pathogens (Noviany et al., 2020).
Odorant Research
- Marine Note Odorants: Research has explored its role in the domain of odorants with marine notes, demonstrating its potential in fragrance chemistry (Gaudin & Laumer, 2015).
Asymmetric Synthesis
- Lignan Synthesis: The compound has been used in asymmetric and regioselective synthesis approaches for lignans, which are important in various chemical and biological contexts (Gu et al., 2000).
Anticancer and Antiviral Activities
- Biological Activity Studies: It has been part of the synthesis of compounds evaluated for anticancer and antiviral activities, highlighting its relevance in pharmaceutical research (Lozynskyi et al., 2016).
Antiproliferative Activities
- Cancer Cell Growth Inhibition: Research on benzannelated derivatives starting from this compound has revealed significant inhibition of cancer cell growth, pointing to its potential in cancer therapy (Saniger et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde are currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Properties
IUPAC Name |
6-methoxy-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-8-5-10-9(4-7(8)6-11)13-2-3-14-10/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMBUYABGSQMFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C=O)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424655 | |
Record name | 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116757-66-5 | |
Record name | 2,3-Dihydro-7-methoxy-1,4-benzodioxin-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116757-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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